![molecular formula C6H7Cl B12546138 6-Chlorobicyclo[3.1.0]hex-5-ene CAS No. 142160-57-4](/img/structure/B12546138.png)
6-Chlorobicyclo[3.1.0]hex-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorobicyclo[310]hex-5-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring with a chlorine atom attached to the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobicyclo[3.1.0]hex-5-ene typically involves the reaction of ring-fused β-silylated-gem-dihalogenocyclopropanes with tetrabutylammonium fluoride in tetrahydrofuran solution. This reaction leads to the formation of halogenocyclopropenes, which can then undergo ring-expansion to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions and using efficient catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorobicyclo[3.1.0]hex-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation can lead to the formation of epoxides or ketones, while substitution reactions can yield a variety of functionalized bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-Chlorobicyclo[3.1.0]hex-5-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Chlorobicyclo[3.1.0]hex-5-ene involves its ability to undergo ring-expansion and form reactive intermediates like carbenes. These intermediates can interact with various molecular targets and pathways, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the chlorine atom and the strain in the bicyclic structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.1.1]heptane: Similar in structure but with an additional carbon atom in the ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Uniqueness
6-Chlorobicyclo[31Its ability to form reactive intermediates like carbenes sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
142160-57-4 |
|---|---|
Molekularformel |
C6H7Cl |
Molekulargewicht |
114.57 g/mol |
IUPAC-Name |
6-chlorobicyclo[3.1.0]hex-1(6)-ene |
InChI |
InChI=1S/C6H7Cl/c7-6-4-2-1-3-5(4)6/h4H,1-3H2 |
InChI-Schlüssel |
BDVBZUJNTRVZMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=C2Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


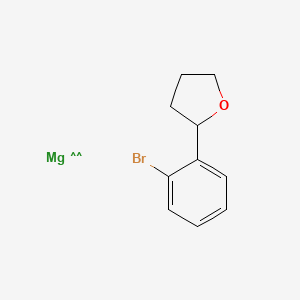
![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)
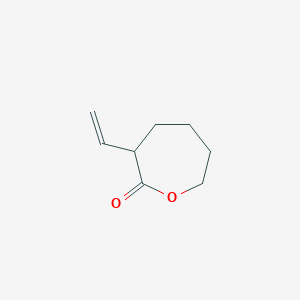
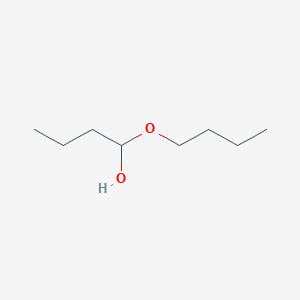
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
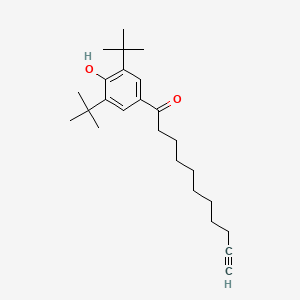
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
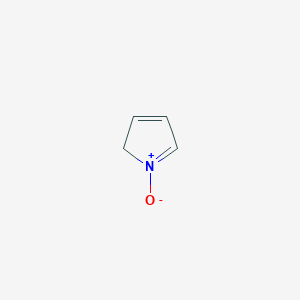
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


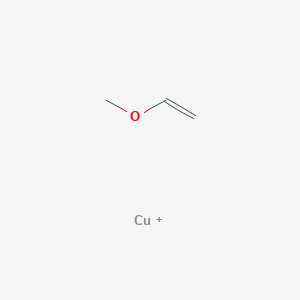
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
